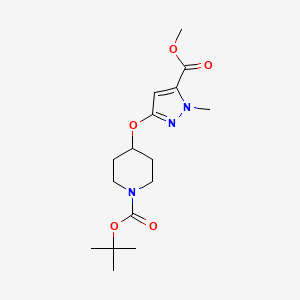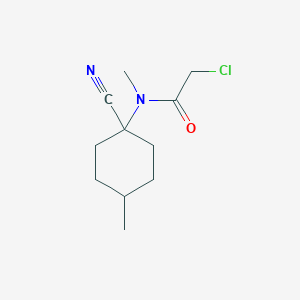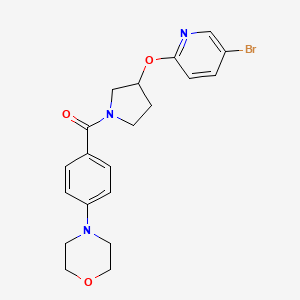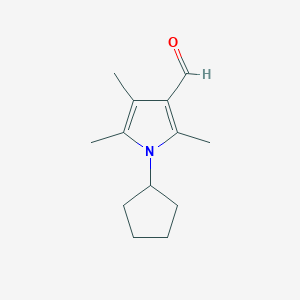![molecular formula C16H19N5O4 B2451727 5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-16-3](/img/structure/B2451727.png)
5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed . For example, the structure of 5-Methyl-s-triazolo [1,5-a]pyrimidin-7-ol, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For instance, 5-Methyl-s-triazolo [1,5-a]pyrimidin-7-ol has a molecular weight of 150.14, a density of 1.3471 (rough estimate), a melting point of 280-283°C (lit.), a boiling point of 271.66°C (rough estimate), and is insoluble in cold water .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing various heterocyclic compounds, including triazolopyrimidines, which are recognized for their broad pharmaceutical activities. The synthesis of these compounds involves reactions with a variety of reagents to create novel structures, which are further investigated for their potential applications in medicinal chemistry. For instance, a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized through reactions with different reagents, showcasing the chemical versatility of triazolopyrimidines (A. El-Agrody et al., 2001).
Antimicrobial and Antioxidant Activities
Several studies have focused on the antimicrobial and antioxidant activities of synthesized triazolopyrimidine derivatives. These compounds have been tested against various bacterial and fungal strains, showing promising antibacterial and antifungal properties. The biological activity evaluation suggests that these derivatives can serve as potential leads for the development of new antimicrobial agents. For example, a series of triazolopyrimidines were synthesized and evaluated for their antimicrobial activity, highlighting the therapeutic potential of these compounds (V. P. Gilava et al., 2020).
Supramolecular Chemistry
Triazolopyrimidine derivatives have been explored for their role in forming novel supramolecular assemblies. These structures are investigated for their potential applications in creating new materials with unique properties. For example, pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, leading to the formation of 2D and 3D networks through extensive hydrogen bonding, showcasing the application of these compounds in the field of supramolecular chemistry (M. Fonari et al., 2004).
Synthesis of Spiro Derivatives
The synthesis of spiro derivatives of dihydro-[1,2,3]triazolo[1,5-a]pyrimidine represents another research avenue, demonstrating the compound's utility in creating structurally complex and potentially bioactive molecules. These derivatives are synthesized through multicomponent reactions, and their structures are confirmed using various analytical techniques, indicating the scope of chemical transformations possible with the triazolopyrimidine scaffold (E. S. Gladkov et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially lead to apoptosis induction within cancer cells .
Biochemical Pathways
Similar compounds have been reported to trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation . These actions suggest that the compound may affect apoptosis and signal transduction pathways.
Pharmacokinetics
It is known that the structural backbones of natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) .
Propiedades
IUPAC Name |
5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-8-12(15(17)22)13(21-16(20-8)18-7-19-21)9-5-10(23-2)14(25-4)11(6-9)24-3/h5-7,13H,1-4H3,(H2,17,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXDMKUBOIYDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)




![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2451661.png)
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2451663.png)
![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)
